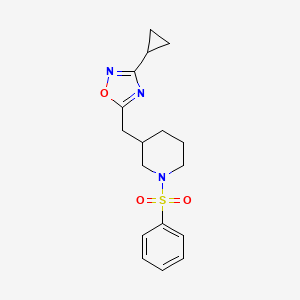
3-Cyclopropyl-5-((1-(phenylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-5-((1-(phenylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole, also known as CP-96345, is a chemical compound that has been studied for its potential use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Biological Activities of Oxadiazole Compounds : Compounds with a 1,3,4-oxadiazole moiety, including derivatives similar to the one , are extensively researched for their biological activities. They are synthesized through a series of steps involving the conversion of organic acids into esters, hydrazides, and finally 1,3,4-oxadiazole derivatives. These compounds exhibit significant butyrylcholinesterase (BChE) enzyme inhibition and are explored for their ligand-BChE binding affinity through molecular docking studies. Important amino acid residues like Gly116, His438, Tyr332, and Ser198 are identified as crucial for the binding of these compounds, suggesting potential therapeutic applications in diseases where BChE is a relevant target (Khalid et al., 2016).
Antibacterial Study of N-substituted Derivatives : N-substituted derivatives of oxadiazole compounds have been synthesized and evaluated for their antibacterial activity. The synthetic pathway involves multiple steps, including the reaction of benzenesulfonyl chloride with specific compounds to yield the final N-substituted derivatives. These derivatives exhibit moderate to significant antibacterial activity, underscoring the potential for developing new antibacterial agents based on the oxadiazole scaffold (Khalid et al., 2016).
Anticancer Applications
- Potential Anticancer Agents : A study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids reveals their evaluation as anticancer agents. This research involves synthesizing a series of compounds with potential anticancer activity and evaluating them against various cancer cell lines. Certain compounds have shown promising results, indicating the potential of oxadiazole derivatives as anticancer agents and the necessity for further investigation to establish their therapeutic usefulness (Rehman et al., 2018).
Mechanism of Action and Antibacterial Activity
- Antibacterial Activity on Rice Bacterial Leaf Blight : Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight. These compounds, notably one with an effective concentration lower than commercial agents, have demonstrated the ability to enhance plant resistance against bacterial leaf blight through the stimulation of superoxide dismutase (SOD) and peroxidase (POD) activities. The research highlights the potential of oxadiazole derivatives in agricultural applications to protect crops from bacterial diseases (Shi et al., 2015).
Eigenschaften
IUPAC Name |
5-[[1-(benzenesulfonyl)piperidin-3-yl]methyl]-3-cyclopropyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-24(22,15-6-2-1-3-7-15)20-10-4-5-13(12-20)11-16-18-17(19-23-16)14-8-9-14/h1-3,6-7,13-14H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKXXDLIQPFWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-((1-(phenylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2832604.png)
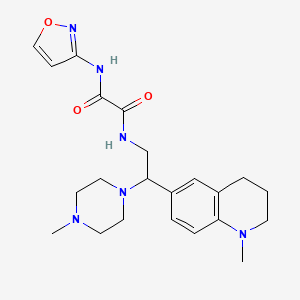

![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2832610.png)
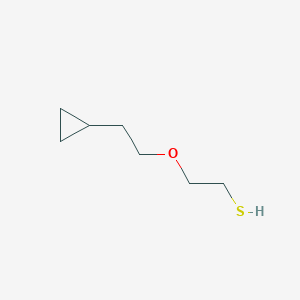
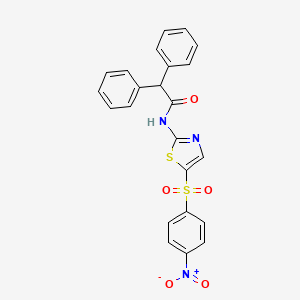
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2832614.png)
![4-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2832616.png)
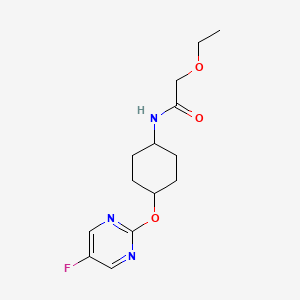


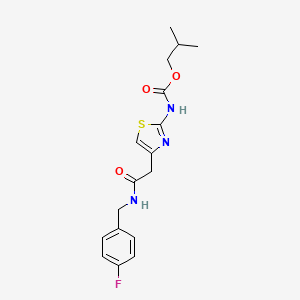

![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2832626.png)